N-(4-Acetamidophenyl)indomethacin Amide

COX-2 Inhibition Selectivity Indomethacin Comparison

N-(4-Acetamidophenyl)indomethacin amide (also known as N-4-AIA) is a synthetic, aromatic amide derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. It belongs to a class of compounds designed to achieve potent and selective reversible inhibition of cyclooxygenase-2 (COX-2), an enzyme central to inflammatory prostanoid biosynthesis.

Molecular Formula C27H24ClN3O4
Molecular Weight 489.9 g/mol
CAS No. 261766-23-8
Cat. No. B014789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Acetamidophenyl)indomethacin Amide
CAS261766-23-8
SynonymsN-(4-Acetamidophenyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide
Molecular FormulaC27H24ClN3O4
Molecular Weight489.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)NC(=O)C
InChIInChI=1S/C27H24ClN3O4/c1-16-23(15-26(33)30-21-10-8-20(9-11-21)29-17(2)32)24-14-22(35-3)12-13-25(24)31(16)27(34)18-4-6-19(28)7-5-18/h4-14H,15H2,1-3H3,(H,29,32)(H,30,33)
InChIKeyCVMUUPNNEPVQCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Acetamidophenyl)indomethacin Amide (CAS 261766-23-8): A Selective COX-2 Inhibitor Derived from Indomethacin


N-(4-Acetamidophenyl)indomethacin amide (also known as N-4-AIA) is a synthetic, aromatic amide derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin [1]. It belongs to a class of compounds designed to achieve potent and selective reversible inhibition of cyclooxygenase-2 (COX-2), an enzyme central to inflammatory prostanoid biosynthesis . This compound is structurally characterized by the replacement of indomethacin's carboxylic acid moiety with a 4-acetamidophenyl amide group, a modification that is foundational to its altered pharmacological profile .

Why N-(4-Acetamidophenyl)indomethacin Amide Cannot Be Replaced by Generic COX-2 Inhibitors or Indomethacin


Generic substitution with indomethacin or other NSAIDs is scientifically unsound due to profound differences in target selectivity and inhibition kinetics. Indomethacin is a non-selective COX-1/COX-2 inhibitor, with IC50 values often in the nanomolar range for both isoforms, leading to well-documented gastrointestinal toxicity [1]. In contrast, N-(4-Acetamidophenyl)indomethacin amide (N-4-AIA) is a highly selective COX-2 inhibitor with weak activity against COX-1 at physiologically relevant concentrations [2]. Furthermore, N-4-AIA acts as a slow, tight-binding inhibitor of COX-2, a kinetic mechanism distinct from the rapid, reversible inhibition of many standard NSAIDs, which fundamentally alters its pharmacodynamic profile [3]. These molecular and kinetic differences render N-4-AIA functionally unique, and substitution with its parent compound or other COX-2 inhibitors would yield divergent experimental outcomes.

Quantitative Evidence for N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA) Differentiation from Indomethacin and Class Analogs


N-4-AIA Exhibits High COX-2 Potency While Indomethacin Inhibits Both COX-1 and COX-2 Non-Selectively

N-4-AIA demonstrates potent inhibition of purified human recombinant COX-2 with an IC50 of 0.12 μM . In stark contrast, indomethacin, its parent compound, is a non-selective inhibitor, exhibiting IC50 values for both COX-1 (18 nM) and COX-2 (26 nM) in similar assay systems [1]. This quantitative difference underscores the successful conversion of a non-selective NSAID into a selective COX-2 inhibitor through amide derivatization [2].

COX-2 Inhibition Selectivity Indomethacin Comparison

N-4-AIA Demonstrates Pronounced COX-2 Selectivity Over COX-1, a Key Differentiator from Non-Selective NSAIDs

N-4-AIA's selectivity profile is quantitatively defined by its markedly reduced potency against COX-1. It is approximately 400-fold less potent against human recombinant COX-1 and 80-fold less potent against ovine COX-1 compared to its inhibition of ovine COX-2 . In some reports, it does not inhibit ovine COX-1 activity at concentrations as high as 66 μM [1]. This is a critical departure from indomethacin, which is a potent inhibitor of both isoforms [2].

COX-2 Selectivity COX-1 Sparing Gastrointestinal Safety

N-4-AIA Functions as a Slow, Tight-Binding Inhibitor of COX-2, a Kinetic Mechanism Distinct from Indomethacin

Indomethacin amides, including N-4-AIA, are characterized as slow, tight-binding inhibitors of COX-2, with selectivity being a function of a time-dependent step [1]. This kinetic behavior is distinct from the rapid, reversible inhibition typically observed with indomethacin and other carboxylic acid-containing NSAIDs [2]. This difference in the mechanism of enzyme interaction has profound implications for in vivo duration of action and pharmacodynamics, and cannot be extrapolated from simple IC50 values alone.

Inhibition Kinetics Tight-Binding Mechanism of Action

Optimal Research Applications for N-(4-Acetamidophenyl)indomethacin Amide Based on its Unique Selectivity Profile


Elucidating COX-2-Specific Signaling Pathways in Inflammation and Cancer

Given its potent inhibition of COX-2 (IC50 = 0.12 μM) and minimal activity against COX-1 (IC50 > 66 μM), N-4-AIA is an ideal chemical probe for dissecting the specific role of COX-2-derived prostanoids in complex biological systems . Researchers can use it to activate or inhibit COX-2-dependent pathways without the confounding influence of simultaneous COX-1 inhibition, which is a major limitation of using indomethacin [1]. This is particularly valuable in cancer biology, where COX-2 is often upregulated, and in neuroinflammation studies.

In Vivo Models of Acute Inflammation for Studying GI-Sparing Anti-Inflammatory Effects

N-4-AIA has demonstrated anti-inflammatory activity in the carrageenan-induced footpad edema assay following oral administration, confirming its efficacy in a classic in vivo model . Its high selectivity for COX-2 over COX-1 supports its use in long-term inflammation studies where gastrointestinal toxicity from non-selective NSAIDs like indomethacin would be a confounding variable or limit study duration [2].

Investigating the Kinetics and Dynamics of Slow, Tight-Binding Enzyme Inhibition

N-4-AIA serves as a valuable tool compound for studying the pharmacodynamic consequences of slow, tight-binding inhibition on COX-2 [3]. Its time-dependent selectivity provides a unique platform for investigating enzyme residence time and its correlation with in vivo efficacy and duration of action, a field of study distinct from that of rapidly reversible inhibitors like indomethacin [4].

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